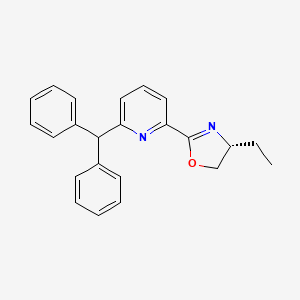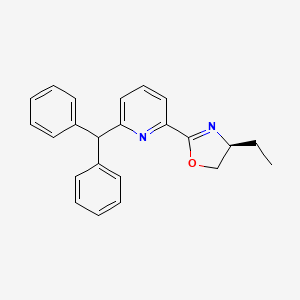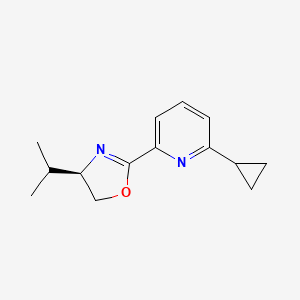
(4S,4'S)-4,4'-Diisopropyl-1,1'-bis(4-methoxyphenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4’S)-4,4’-Diisopropyl-1,1’-bis(4-methoxyphenyl)-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is a complex organic compound characterized by its unique structural features. This compound belongs to the class of biimidazoles, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-4,4’-Diisopropyl-1,1’-bis(4-methoxyphenyl)-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with isopropylamine, followed by cyclization and subsequent reduction steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-4,4’-Diisopropyl-1,1’-bis(4-methoxyphenyl)-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of alcohols.
Scientific Research Applications
(4S,4’S)-4,4’-Diisopropyl-1,1’-bis(4-methoxyphenyl)-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which (4S,4’S)-4,4’-Diisopropyl-1,1’-bis(4-methoxyphenyl)-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-4,4’-Diisopropyl-1,1’-bis(4-hydroxyphenyl)-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole
- (4S,4’S)-4,4’-Diisopropyl-1,1’-bis(4-chlorophenyl)-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole
Uniqueness
The uniqueness of (4S,4’S)-4,4’-Diisopropyl-1,1’-bis(4-methoxyphenyl)-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole lies in its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as its role as a ligand in catalysis or its potential therapeutic effects.
Properties
IUPAC Name |
(4S)-1-(4-methoxyphenyl)-2-[(4S)-1-(4-methoxyphenyl)-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-17(2)23-15-29(19-7-11-21(31-5)12-8-19)25(27-23)26-28-24(18(3)4)16-30(26)20-9-13-22(32-6)14-10-20/h7-14,17-18,23-24H,15-16H2,1-6H3/t23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGLPWXBQPUTOX-DNQXCXABSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=C(C=C3)OC)C(C)C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=C(C=C3)OC)C(C)C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8239425.png)




![(2,3,5,6,8,9,11,12,14,15-Decahydrobenzo[b][1,4,7,10,13,16]hexaoxacyclooctadecin-18-yl)methanol](/img/structure/B8239461.png)

![(4aS,7aS)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B8239470.png)


